Nbd-5-acylcholine
Description
Structure
3D Structure
Properties
CAS No. |
70214-86-7 |
|---|---|
Molecular Formula |
C17H26N5O5+ |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
trimethyl-[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]ethyl]azanium |
InChI |
InChI=1S/C17H26N5O5/c1-22(2,3)11-12-26-15(23)7-5-4-6-10-18-13-8-9-14(21(24)25)17-16(13)19-27-20-17/h8-9,18H,4-7,10-12H2,1-3H3/q+1 |
InChI Key |
BLWHUXXKWKVPAY-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Other CAS No. |
70214-86-7 |
Synonyms |
N-7-(4-nitrobenzo-2-oxo-1,3-diazole)-omega-aminohexanoic acid beta-(N-trimethylammonium)ethyl ester NBD-5-acylcholine NBD-5-acylcholine chloride |
Origin of Product |
United States |
Methodological Frameworks Employing Nbd 5 Acylcholine
Quantitative Fluorescence Spectroscopic Techniques
The environment-sensitive fluorescence of NBD-5-acylcholine allows for detailed investigation of molecular interactions and dynamics through various spectroscopic methods.
Stopped-flow fluorimetry is a powerful technique for studying the kinetics of rapid molecular interactions in solution. When this compound binds to the acetylcholine (B1216132) receptor (AChR) or acetylcholinesterase (AChE), significant changes in its fluorescence intensity occur, allowing for real-time monitoring of the binding and dissociation processes. nih.govnih.gov
Studies using a stopped-flow fluorimeter with a laser light source have successfully measured the kinetics of this compound interacting with receptors and enzymes from Electrophorus electricus. For the acetylcholine receptor, the binding is characterized by a very rapid association. The interaction with acetylcholinesterase is more complex, involving a transient decrease in fluorescence followed by an increase back to a stable level near the original state. nih.gov This biphasic kinetic profile suggests a multi-step interaction mechanism. The initial rapid decrease follows second-order kinetics, while the subsequent, slower reaction is a first-order process that can be inhibited by phosphorylation of the enzyme's esteratic site. nih.govnih.gov
Table 1: Kinetic Parameters of this compound Interactions
| Interacting Molecule | Kinetic Parameter | Value | Source |
|---|---|---|---|
| Acetylcholine Receptor (E. electricus) | Forward Rate Constant (Association) | > 1 x 108 M-1s-1 | nih.gov |
| Acetylcholine Receptor (E. electricus) | Initial Dissociation Rate Constant (k-1) | 0.5 s-1 | nih.gov |
| Acetylcholinesterase (E. electricus) | Second-Order Rate Constant (Initial Decrease) | ~ 109 M-1s-1 | nih.govnih.gov |
| Acetylcholinesterase (E. electricus) | First-Order Rate Constant (Slower Reaction) | 0.05 s-1 | nih.govnih.gov |
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time (typically nanoseconds) after excitation by a pulse of light. This technique can provide insights into the conformational dynamics of a protein upon ligand binding. The fluorescence lifetime of the NBD group is known to be highly sensitive to the polarity of its surrounding environment. mdpi.com While specific studies applying time-resolved fluorescence spectroscopy to analyze the conformational dynamics of cholinergic receptors using this compound are not detailed in the available literature, the principles of the technique make it a suitable candidate for such investigations. Changes in the protein's conformation around the binding pocket would alter the local environment of the bound this compound, leading to measurable changes in its fluorescence lifetime. This could be used to distinguish between different receptor states, such as resting, open, and desensitized states.
Fluorescence quenching assays are used to study ligand binding by monitoring the decrease in fluorescence intensity of a probe upon interaction with a binding partner. The interaction of this compound with the solubilized acetylcholine receptor from the electric eel results in strong quenching of its fluorescence. nih.gov This phenomenon provides a direct method for monitoring binding events. Studies have shown a significant decrease (approximately 50%) in the fluorescence quantum yield of this compound upon binding to the nicotinic acetylcholine receptor (nAChR), which indicates that while quenched, the bound NBD fluorophore remains partially accessible to the solvent. nih.gov This quenching effect can be used in equilibrium binding titrations and competition assays to determine binding affinities (Kd) for this compound and other non-fluorescent ligands that compete for the same binding site.
Fluorescence Microscopy Applications
The NBD fluorophore is well-suited for fluorescence microscopy due to its excitation and emission in the visible range, compatible with common laser sources used in imaging systems like confocal microscopes. mdpi.comresearchgate.net
Confocal microscopy allows for high-resolution imaging of fluorescently labeled molecules within cells and tissues. The properties of the NBD fluorophore make this compound a viable probe for visualizing the location and trafficking of acetylcholine receptors. mdpi.com While specific studies detailing the spatiotemporal localization of this compound itself are not prominent, the methodology has been successfully applied to other NBD-labeled ligands for various receptors, such as serotonin (B10506) receptors. mdpi.comresearchgate.net In such studies, cells expressing the target receptor are incubated with the NBD-labeled ligand, and confocal imaging is used to visualize the specific binding to receptors on the cell surface and to track their subsequent internalization or movement. researchgate.net This approach could similarly be used with this compound to study the dynamics of cholinergic receptors in living cells.
Fluorescence imaging with probes like this compound offers a powerful method to map the distribution of target receptors or enzymes in cells and tissues. The specific binding of this compound to acetylcholine receptors and its interaction with acetylcholinesterase could be leveraged to visualize the localization of these key components of the cholinergic synapse. By applying this compound to neuronal cultures or tissue slices, fluorescence microscopy can reveal the density and clustering of receptors at the neuromuscular junction or within the central nervous system. researchgate.net This allows for the investigation of synaptic structure and the changes in receptor distribution that may occur during development, synaptic plasticity, or in disease states.
Radioligand Binding Assays in Conjunction with this compound Studies
While this compound is a fluorescent analog of acetylcholine, its application in receptor binding studies shares foundational principles with traditional radioligand binding assays. Instead of relying on radioactivity to quantify ligand-receptor interactions, assays with this compound utilize its environmentally sensitive fluorescence. The binding of this compound to a receptor, such as the nicotinic acetylcholine receptor (nAChR), often results in a significant change in its fluorescence intensity, which can be either quenched or enhanced depending on the microenvironment of the binding site. pnas.org This change in fluorescence serves as a direct measure of the binding event, allowing for the determination of kinetic parameters.
The interaction between this compound and solubilized acetylcholine receptors has been studied using techniques like stopped-flow fluorimetry. nih.gov This methodology allows for the real-time monitoring of fluorescence changes upon mixing the fluorescent ligand with the receptor preparation. By analyzing the time course of these fluorescence changes, researchers can calculate key kinetic constants. For instance, studies with the acetylcholine receptor from Electrophorus electricus have demonstrated that the fluorescence of this compound is strongly quenched upon binding. pnas.org Such fluorescence-based assays provide a powerful, non-radioactive alternative for characterizing ligand-receptor interactions, offering insights into the dynamics of binding that are complementary to data obtained from equilibrium-based radioligand binding experiments.
Key research findings from fluorescence-based binding studies with this compound and related compounds are summarized below. These studies highlight how the structural modifications of the acyl chain length in NBD-n-acylcholines can influence their binding affinity for the acetylcholine receptor.
| Compound | Receptor Source | Parameter | Value |
|---|---|---|---|
| This compound | Electrophorus electricus Acetylcholine Receptor | Forward Rate Constant (kon) | > 1 x 108 M-1s-1nih.govnih.gov |
| This compound | Electrophorus electricus Acetylcholine Receptor | Initial Dissociation Rate Constant (koff) | 0.5 s-1nih.govnih.gov |
| NBD-n-acylcholines | Electrophorus electricus Acetylcholine Receptor | Association Rate Constants | ~108 M-1s-1 (no significant variation with chain length) nih.gov |
| NBD-n-acylcholines | Electrophorus electricus Acetylcholine Receptor | Dissociation Rate Constants | Decrease with increasing chain length nih.gov |
Electrophysiological Correlates of this compound Activity
Electrophysiological studies have been instrumental in characterizing the functional activity of this compound at cholinergic synapses, particularly the neuromuscular junction. These techniques directly measure the electrical response of cells to the application of a compound, providing a functional correlate to the binding data.
Research has established that this compound acts as a potent agonist at the neuromuscular junction. nih.govnih.gov This means that it mimics the action of the endogenous neurotransmitter, acetylcholine, by binding to and activating nicotinic acetylcholine receptors on muscle fibers. The activation of these receptors leads to a depolarization of the muscle cell membrane, which can be measured as a change in membrane potential or as an inward current using voltage-clamp techniques. The potency of this compound and its analogs in causing this depolarization has been shown to be dependent on the length of the acyl chain, with potency generally decreasing as the chain length shortens. nih.gov
Furthermore, in addition to its agonistic properties, this compound has been observed to induce desensitization of the muscle fibers. nih.govnih.gov Desensitization is a process where prolonged exposure to an agonist leads to a decrease in the receptor's response, even in the continued presence of the agonist. This is a crucial physiological mechanism for modulating synaptic transmission. The ability to monitor these functional effects at the cellular level provides a comprehensive understanding of this compound's pharmacological profile, complementing the molecular-level insights gained from binding assays.
The table below summarizes key electrophysiological findings related to the activity of this compound and its analogs.
| Compound Series | Preparation | Observed Effect | Key Finding |
|---|---|---|---|
| This compound | Neuromuscular Junction | Agonism | Acts as a powerful agonist of acetylcholine. nih.govnih.gov |
| This compound | Muscle Fibers | Desensitization | Strongly desensitizes muscle fibers. nih.govnih.gov |
| NBD-n-acylcholines | Frog Muscle Cells | Depolarization Potency | Potency decreases with decreasing acyl chain length. nih.gov |
Investigations into Acetylcholinesterase Ache Interactions with Nbd 5 Acylcholine
Enzymatic Hydrolysis Kinetics of NBD-5-Acylcholine by AChE
The interaction between this compound and AChE from Electrophorus electricus has been characterized by distinct kinetic phases, revealing the compound's properties as both a ligand and a substrate. nih.govnih.gov
This compound is a significantly poorer substrate for AChE compared to acetylcholine (B1216132). pnas.org Studies have shown that acetylcholine is hydrolyzed by the esterase several thousand times more rapidly than the fluorescent analog. pnas.org While it binds to the enzyme's active site, its subsequent hydrolysis is markedly slow. researchgate.net The turnover numbers for NBD-n-acylcholines are several orders of magnitude smaller than that of the natural substrate, acetylcholine. researchgate.net
Kinetic studies have identified a slow, first-order reaction with a rate constant (k₁) of 0.05 sec⁻¹, which is associated with the hydrolytic process. nih.govnih.gov This reaction could be blocked by phosphorylating the enzyme's esteratic site, confirming its link to the catalytic step. nih.gov The initial binding event is characterized by a much faster, second-order rate constant (k₂). pnas.orgnih.gov
| Kinetic Parameter | Value | Associated Process | Source |
|---|---|---|---|
| k₁ (First-Order Rate Constant) | 0.05 sec⁻¹ | Slow consecutive reaction (Hydrolysis/Deacylation) | nih.govnih.gov |
| k₂ (Second-Order Rate Constant) | ~1 x 10⁹ M⁻¹ sec⁻¹ | Initial binding of this compound to AChE | pnas.orgnih.gov |
The interaction of this compound with AChE is accompanied by distinct, transient changes in its fluorescence. nih.govresearchgate.net Upon rapid mixing of the compound with AChE from E. electricus, a significant decrease in fluorescence intensity is observed, which is then followed by a slower increase that approaches the original fluorescence level of the free compound. nih.govpnas.org
The initial, rapid decrease in fluorescence follows second-order kinetics and corresponds to the binding of the analog to the enzyme, with a rate constant (k₂) on the order of 10⁹ M⁻¹ sec⁻¹. pnas.orgnih.gov The subsequent, slower increase in fluorescence is a first-order reaction (k₁ = 0.05 sec⁻¹) and represents the hydrolysis of the substrate and subsequent release of products, which restores the fluorescence. nih.govnih.gov This two-step fluorescence change provides a direct optical signal of the binding and catalytic steps of the enzymatic reaction. pnas.org
Inhibitory Mechanisms of this compound Analogs on AChE Activity
Beyond serving as poor substrates, this compound and its related analogs function as effective inhibitors of AChE. pnas.orgresearchgate.net
Steady-state kinetic studies have demonstrated that NBD-n-acylcholines, including this compound, act as competitive inhibitors of AChE. pnas.orgresearchgate.net This mechanism indicates that the analogs bind to the same catalytic active site on the enzyme as the natural substrate, acetylcholine, thereby competing with it for hydrolysis. mdpi.com The inhibition constant (Ki) for this compound has been determined to be approximately 5 x 10⁻⁸ M. pnas.orgresearchgate.net This relatively high affinity, coupled with its very slow hydrolysis rate, underlies its inhibitory effect.
| Compound | Inhibition Mechanism | Inhibition Constant (Ki) | Source |
|---|---|---|---|
| This compound | Competitive | ~5 x 10⁻⁸ M | pnas.orgresearchgate.net |
Allosteric modulators influence enzyme activity by binding to a secondary site distinct from the primary active site, inducing a conformational change that alters the enzyme's function. nih.govfrontiersin.org While the primary inhibitory action of this compound is competitive, evidence from computational studies suggests a potential for interactions beyond the catalytic active site. nih.gov
The AChE active site is located at the bottom of a deep gorge, which includes a peripheral anionic site (PAS) at its entrance. acs.orgnih.gov Ligand binding to the PAS can allosterically modulate the catalytic activity of the enzyme. acs.org Molecular docking studies of AChE inhibitors have shown that some ligands can bind simultaneously to the catalytic site and the PAS. nih.gov Although studies focusing specifically on allosteric modulation by this compound analogs are not prominent, their structural features and the ability of similar inhibitor scaffolds to interact with the PAS suggest a potential for such complex interactions.
Molecular Dynamics Simulations and Structural Insights of AChE-NBD-5-Acylcholine Complexes
To elucidate the structural basis of the interaction between AChE and inhibitors like this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govmdpi.com These techniques provide atomic-level insights into the binding modes and conformational stability of the enzyme-ligand complex. nih.govnih.gov
MD simulations performed on AChE allow for the generation of enzyme conformations that are representative of a physiological environment. nih.gov Docking these conformations with inhibitors has revealed that hydrophobic interactions play a crucial role in the formation and stability of the AChE-inhibitor complex. nih.gov For some inhibitors, docking studies indicate a binding mode that spans both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Key residues within the CAS include the catalytic triad (B1167595) and Trp86, while the PAS involves residues such as Trp286. nih.gov
Analysis of Nicotinic Acetylcholine Receptor Nachr Interactions with Nbd 5 Acylcholine
Agonist Binding Kinetics and Affinities of NBD-5-Acylcholine to nAChR
The interaction of this compound with the nAChR is characterized by complex binding kinetics, reflecting the receptor's multiple affinity states.
Kinetic studies, often employing stopped-flow fluorimetry, have been instrumental in determining the rate constants for this compound's interaction with the nAChR. For the receptor from Electrophorus electricus, a second-order association rate constant (k_on_) exceeding 1 x 10⁸ M⁻¹ sec⁻¹ has been reported. nih.govnih.gov The initial dissociation rate constant (k_off_) for this interaction was found to be 0.5 sec⁻¹. nih.govnih.gov These rapid kinetics underscore the transient nature of the initial binding event that precedes channel opening and desensitization. A comprehensive analysis of the interaction of this compound with the membrane-bound nAChR from Torpedo (B1668785) marmorata has allowed for the determination of a complete set of rate constants and dissociation constants (KD values) for a minimal allosteric model. nih.gov
Table 1: Kinetic Constants for this compound Interaction with nAChR
| Parameter | Value | Receptor Source |
| Association Rate Constant (k_on) | > 1 x 10⁸ M⁻¹ sec⁻¹ | Electrophorus electricus |
| Dissociation Rate Constant (k_off_) | 0.5 sec⁻¹ | Electrophorus electricus |
In its resting state, the nAChR exists in a dynamic equilibrium between a low-affinity state and a high-affinity state for agonists. nih.gov The binding of agonists like this compound shifts this equilibrium. The existence of these distinct affinity states is a cornerstone of the allosteric model of nAChR function. nih.gov Studies on the membrane-bound nAChR from Torpedo marmorata have confirmed the pre-existence of both high and low-affinity states for agonists in the absence of a ligand. nih.govcnjournals.com The binding affinity of this compound to nAChR has been quantified by its ability to inhibit the binding of ¹²⁵I-α-Bungarotoxin. In one study, the dissociation constant (KD) was determined to be 33 ± 3 nM. nih.gov This affinity can be modulated by other compounds, for instance, in the presence of tetracaine (B1683103), the KD changed to 47 ± 4 nM, and with the desensitizing noncompetitive antagonist proadifen (B1678237), the KD was 15.4 ± 2.7 nM. nih.gov
Table 2: Dissociation Constants (KD) for this compound Binding to nAChR
| Condition | KD (nM) |
| Control | 33 ± 3 |
| + 25 µM Tetracaine | 47 ± 4 |
| + Proadifen | 15.4 ± 2.7 |
This compound Induced Conformational Transitions of nAChR
The binding of this compound to the nAChR triggers a series of conformational changes that are fundamental to the receptor's function, including channel gating and desensitization.
Prolonged exposure to agonists, including this compound, leads to receptor desensitization, a state where the ion channel closes despite the continued presence of the agonist. nih.govnih.govnih.gov This process is accompanied by an increase in the receptor's affinity for the agonist and can be monitored by changes in the fluorescence of this compound. nih.govnih.govnih.gov The interaction of this compound with the nAChR results in significant alterations in the drug's fluorescence, providing a real-time spectroscopic signal to track these conformational transitions. nih.govnih.gov The rate of this conformational change, often referred to as desensitization, can be accelerated by orders of magnitude due to changes in the membrane environment. nih.gov
The binding of this compound to membrane-bound nAChRs induces transitions between different conformational states. nih.gov A minimal reaction scheme for this interaction involves two ligand-binding sites, each capable of existing in two distinct conformational states when occupied by the ligand. nih.gov The transition between these states is ligand-induced. nih.gov The membrane environment plays a critical role in modulating the rates of these conformational changes. nih.gov
Allosteric Modulation of this compound Binding to nAChR
The binding of this compound to the nAChR can be influenced by allosteric modulators, which bind to sites on the receptor distinct from the agonist binding site. uaeu.ac.aenih.gov These modulators can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the effects of the agonist. nih.govnih.gov For instance, the presence of the non-competitive antagonist proadifen was shown to increase the affinity of this compound for the nAChR. nih.gov This demonstrates that allosteric ligands can significantly alter the binding properties of the primary agonist, providing a mechanism for fine-tuning receptor activity.
Effects of Non-Competitive Ligands
Non-competitive ligands, which bind to sites on the nAChR distinct from the agonist-binding site, can allosterically modulate the receptor's affinity for agonists. Studies using this compound (also referred to as NBD-5-AC) have quantified these effects. The binding affinity of NBD-5-AC for the Torpedo nAChR is significantly altered in the presence of certain non-competitive antagonists.
For instance, the non-competitive antagonist proadifen enhances the receptor's affinity for NBD-5-AC. In one study, the dissociation constant (K_D) for NBD-5-AC was 33 ± 3 nM in its absence. However, in the presence of proadifen, the affinity increased, resulting in a lower K_D of 15.4 ± 2.7 nM. nih.gov This suggests that the binding of proadifen induces a conformational change in the receptor that favors a high-affinity state for the agonist.
Conversely, other non-competitive inhibitors may not directly compete with agonist binding but still influence the receptor's functional state. pnas.org The interaction with these ligands can be investigated by observing the changes in this compound's fluorescence upon binding, providing insights into the allosteric modulation of the receptor.
Table 1: Effect of Proadifen on this compound Binding Affinity to Torpedo nAChR
| Ligand | K_D for this compound (nM) |
|---|---|
| None | 33 ± 3 |
| Proadifen (25 µM) | 15.4 ± 2.7 |
Data sourced from a study measuring the inhibition of 125I-α-Bungarotoxin binding. nih.gov
Influence of Local Anesthetics on Receptor States
Local anesthetics are a class of non-competitive inhibitors that transiently block the nAChR ion channel. nih.govnysora.com Their interaction with the receptor can influence its affinity for agonists and its conformational state. The fluorescent properties of this compound allow for the examination of these influences.
Studies have shown that the local anesthetic tetracaine decreases the binding affinity of NBD-5-AC for the Torpedo nAChR. In the presence of 25 µM tetracaine, the K_D of NBD-5-AC increased to 47 ± 4 nM from a baseline of 33 ± 3 nM. nih.gov This indicates that tetracaine binding promotes a receptor state with a lower affinity for the agonist. Similarly, other research has noted that the local anesthetic lidocaine (B1675312) only slightly increases the dissociation constant for agonist binding to NBD-labeled receptors, suggesting a more subtle influence. pnas.org These findings demonstrate that local anesthetics can modulate the equilibrium between different affinity states of the receptor, a process that can be effectively monitored using this compound.
Table 2: Influence of Tetracaine on this compound Binding Affinity to Torpedo nAChR
| Ligand | K_D for this compound (nM) |
|---|---|
| None | 33 ± 3 |
| Tetracaine (25 µM) | 47 ± 4 |
Data sourced from a study measuring the inhibition of 125I-α-Bungarotoxin binding. nih.gov
Probing Structural Differences in nAChR Agonist Binding Sites using this compound
The nAChR possesses two distinct agonist binding sites, which, despite being located on two identical α-subunits, exhibit different affinities for ligands. This difference arises from their location at different subunit interfaces: a high-affinity site is typically located at the α-δ subunit interface, while a low-affinity site is at the α-γ subunit interface in muscle-type receptors. conicet.gov.ar These sites are situated in pockets that have different microenvironments, partly due to a varied concentration of anionic amino acids. nih.gov
This compound has proven to be an effective probe for these structural differences. The fluorescence emission of the NBD group is sensitive to the polarity and other physicochemical properties of its immediate surroundings. pnas.orgmdpi.com Research has shown that the characteristics of the fluorescence change upon binding of this compound differ depending on the source of the nAChR. For example, when binding to receptors from the electric eel (Electrophorus electricus), the fluorescence of this compound is strongly quenched. pnas.org In contrast, binding to receptors from the Torpedo ray also results in fluorescence quenching, but the direction and magnitude of the fluorescence changes are distinct from those observed with the eel receptor. pnas.org
This divergence in the fluorescence signal indicates that the microenvironment of the agonist binding site in the Electrophorus receptor is different from that in the Torpedo receptor. pnas.org Therefore, this compound acts as a sensitive reporter, providing direct evidence of structural and environmental distinctions within the agonist binding pockets of nAChRs from different species and at the different subunit interfaces within a single receptor. pnas.orgnih.gov
Membrane Environment Influence on Nbd 5 Acylcholine Interactions
Lipid Bilayer Interactions and Solvatochromic Sensitivity of the NBD Moiety
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, a key component of NBD-5-acylcholine, is renowned for its sensitivity to the polarity of its immediate surroundings. mdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov This solvatochromic sensitivity means that its fluorescence properties, such as emission spectrum and quantum yield, change depending on the polarity of the solvent or environment it is in. canada.caacs.org The NBD moiety is weakly fluorescent in aqueous, polar environments but becomes brightly fluorescent when it moves into a more hydrophobic, nonpolar medium like the interior of a lipid bilayer. mdpi.comresearchgate.netfrontiersin.orgnih.gov This characteristic is attributed to a significant change in the dipole moment of the NBD group upon excitation. mdpi.comfrontiersin.org
When incorporated into a lipid bilayer, the NBD group's fluorescence provides information about its location and the local environment within the membrane. canada.ca For instance, the emission maxima of NBD-labeled lipids are significantly blue-shifted when in a lipid bilayer compared to their emission in water, indicating a less polar environment. canada.ca The fluorescence lifetime of the NBD group is also highly sensitive to its environment, particularly its exposure to water, with shorter lifetimes observed in aqueous media and longer lifetimes in nonpolar surroundings. frontiersin.orgtandfonline.com
The NBD group has a tendency to be located at the hydrophilic-hydrophobic interface of the lipid bilayer. nih.gov Specifically, when attached to acyl chains, it can loop back towards the membrane surface. tandfonline.com However, the specific location can be influenced by the molecule it is attached to. tandfonline.com The fluorescence quantum yields of NBD-labeled molecules can vary depending on the lipid composition, reflecting modest changes in the polarity experienced by the NBD fluorophore. canada.ca
The sensitivity of the NBD moiety to its microenvironment is a critical feature that allows researchers to study various membrane phenomena. For example, changes in the fluorescence of NBD-labeled probes can indicate alterations in membrane fluidity, lipid packing, and the presence of different lipid domains. canada.ca The red-edge excitation shift (REES) effect, observed with polar fluorophores like NBD in motionally restricted environments, can provide insights into the organization and dynamics of the membrane. researchgate.netuca.edu.ar
Table 1: Solvatochromic Properties of NBD Analogs in Different Solvents This table is interactive. You can sort and filter the data.
| Solvent | Emission Maximum (nm) | Fluorescence Intensity | Polarity |
|---|---|---|---|
| Tetrahydrofuran | Blue-shifted | High | Low |
| Acetone | Intermediate | Intermediate | Intermediate |
| Isopropanol | Intermediate | Intermediate | Intermediate |
| Ethanol | Intermediate | Intermediate | Intermediate |
| Methanol | Intermediate | Intermediate | Intermediate |
| Dimethyl sulfoxide | Red-shifted | Low | High |
Data derived from studies on NBD-labeled serotonin (B10506) analogs, which demonstrate the general solvatochromic behavior of the NBD fluorophore. researchgate.net
Role of Membrane Composition and Structure in Cholinergic Protein Function
The function of cholinergic proteins, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), is intrinsically linked to the composition and structure of the surrounding lipid membrane. mpg.denih.govfrontiersin.org These transmembrane proteins are in constant interaction with the lipids around them, and this interplay is a two-way street: the membrane influences protein function, and the protein, in turn, can alter its local lipid environment. mpg.denih.gov
The lipid composition of the membrane, including the types of phospholipids (B1166683) and the concentration of cholesterol, directly impacts the conformational state and function of the nAChR. mpg.denih.govfrontiersin.org For example, the presence of specific lipids like phosphatidic acid has been shown to modulate nAChR function. frontiersin.org Cholesterol, a crucial component of many cell membranes, plays a significant role in organizing the membrane and influencing the activity of embedded proteins. d-nb.infooup.com It can affect membrane rigidity, permeability, and the formation of lipid microdomains, often referred to as lipid rafts. d-nb.infooup.com
Studies have shown that nAChRs may exhibit a gain of function in more disordered membrane environments and a loss of function in more ordered, cholesterol-rich domains. mpg.denih.gov The distribution of cholesterol within the bilayer is also important, with cholesterol in the outer leaflet potentially affecting receptor gating and cholesterol in the inner leaflet influencing desensitization. mpg.denih.gov The nAChR itself can influence the organization of lipids around it, creating specific lipid microenvironments. mpg.denih.gov
The physical properties of the bilayer, such as its thickness, can also be influenced by the embedded proteins. oup.com In regions where proteins like the nAChR are abundant, the bilayer thickness may be primarily determined by the protein rather than the lipid composition alone. oup.com The structure of the nAChR, including its transmembrane helices, is adapted to its native lipid environment, and alterations to this environment, such as those that occur during detergent extraction for experimental purposes, can lead to conformational changes in the protein. pnas.org
The interaction between lipids and cholinergic proteins is not just a general environmental effect; specific lipid binding sites have been identified on the nAChR. frontiersin.orgoup.com These sites can bind cholesterol and various phospholipids, and the binding of these lipids can allosterically modulate the receptor's function. mpg.defrontiersin.org This highlights the intricate and specific nature of protein-lipid interactions in regulating the activity of cholinergic systems.
This compound as a Probe for Microenvironmental Polarity within Protein Binding Pockets
The solvatochromic properties of the NBD moiety make this compound an effective probe for investigating the microenvironmental polarity of binding pockets in cholinergic proteins. mdpi.comcanada.caontosight.ainih.gov When this compound binds to a protein like the acetylcholine receptor or acetylcholinesterase, the fluorescence of the NBD group can change significantly, providing information about the nature of the binding site. nih.govnih.gov
If the binding pocket is in a hydrophobic region of the protein, the fluorescence of the NBD group will increase, and the emission maximum will likely shift to a shorter wavelength (a blue shift). mdpi.comcanada.ca Conversely, if the binding pocket is exposed to a more polar, aqueous environment, the fluorescence will be quenched or remain low. mdpi.comresearchgate.net The fluorescence lifetime of the NBD group is also a sensitive indicator of the polarity of the binding pocket. frontiersin.orgtandfonline.com
By measuring these changes in fluorescence upon binding, researchers can infer the polarity and accessibility to water of the ligand binding site. frontiersin.org This technique has been used to study the interaction of this compound with both the acetylcholine receptor and acetylcholinesterase. nih.govnih.gov For example, the interaction with the acetylcholine receptor leads to large changes in the drug's fluorescence, indicating that the binding event alters the environment of the NBD moiety. nih.govnih.gov
Furthermore, the red-edge excitation shift (REES) phenomenon can be utilized to understand the motional restriction of the probe within the binding pocket. researchgate.net A significant REES suggests that the NBD group is located in a motionally constrained environment, which is often the case for ligands bound within the interfacial region of a membrane-bound receptor. researchgate.netnih.gov This approach allows for a more detailed characterization of the binding site's physical properties.
The use of NBD-labeled ligands like this compound is a powerful tool in what is known as site-directed fluorescence labeling. frontiersin.org This approach provides dynamic structural information about membrane proteins and their interactions with ligands, complementing information obtained from other structural biology techniques. frontiersin.org
Structure Activity Relationship Studies of Nbd Acylcholine Homologs
Correlation Between Molecular Structure and Agonistic Potency
A direct correlation exists between the molecular structure of NBD-n-acylcholines and their effectiveness as agonists at the neuromuscular junction. nih.gov All NBD-n-acylcholine homologs that are trimethylated at the cholinergic nitrogen act as agonists, mimicking the effect of acetylcholine (B1216132). nih.gov NBD-5-acylcholine, a specific homolog, has been identified as a powerful agonist at the neuromuscular junction. nih.gov
The primary structural factor influencing agonistic potency within this series is the length of the acyl chain. nih.gov Studies on frog muscle cells have demonstrated that the potency of these compounds in depolarizing the cells decreases as the chain length becomes shorter. nih.gov This indicates that a longer chain is favorable for a more potent agonistic effect, which aligns with the finding that longer chains also increase receptor affinity by slowing dissociation. nih.gov
| Structural Feature | Impact on Agonistic Potency |
|---|---|
| Trimethylated Cholinergic Nitrogen | Confers agonist properties. |
| Decreasing Acyl Chain Length | Decreases potency in depolarizing muscle cells. |
| Increasing Acyl Chain Length | Increases potency in depolarizing muscle cells. |
Fluorescence Properties of NBD-Acylcholine Derivatives in Different Environments
The 7-nitrobenzo-2-oxa-1,3-diazole (NBD) group is an environmentally sensitive fluorophore, and its properties in NBD-acylcholine derivatives change significantly depending on the surrounding medium. pnas.orgmdpi.com In aqueous solutions, the NBD group typically exhibits very weak fluorescence. mdpi.com However, when transferred to a hydrophobic or nonpolar environment, it can fluoresce brightly. mdpi.com The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of its environment. mdpi.com For this compound, the primary absorption peaks are at 227, 349, and 486 nm, with a maximum fluorescence emission at 525 nm. pnas.org
The interaction of NBD-acylcholine derivatives with proteins, such as the acetylcholine receptor or acetylcholinesterase, leads to substantial changes in fluorescence, providing a means to study these binding events. nih.govpnas.org Upon binding to solubilized acetylcholine receptors from the electric eel, the fluorescence of this compound is strongly quenched. pnas.org This quenching effect is thought to result from the formation of a hydrogen bond between the ω-amino group of the ligand and a group within a hydrophobic pocket of the protein. nih.gov
The nature of the fluorescence change can vary depending on the specific protein environment. pnas.org For instance, the fluorescence changes observed upon binding to receptors from the electric eel (Electrophorus electricus) differ from those seen with receptors from the torpedo (B1668785) ray (Torpedo marmorata), indicating that the microenvironment of the NBD moiety is different in each receptor complex. pnas.org In solvents with very low polarity, NBD-labeled ligands generally show a significant enhancement of fluorescence intensity, which is accompanied by a blue shift (a shift to a shorter wavelength) of the emission maximum. mdpi.com
| Environment | Fluorescence Property | Source |
|---|---|---|
| Aqueous Solution | Extremely weak fluorescence. | mdpi.com |
| Hydrophobic/Nonpolar Solvents | Bright fluorescence; intensity enhancement and blue shift in emission maximum. | mdpi.com |
| This compound (General) | Absorption Maxima: 227, 349, 486 nm; Emission Maximum: 525 nm. | pnas.org |
| Bound to E. electricus Receptor | Strong fluorescence quenching. | pnas.org |
| Bound to T. marmorata Receptor | Fluorescence quenching observed. The change differs from that with the E. electricus receptor, suggesting a different microenvironment. | pnas.org |
Computational Approaches in Nbd 5 Acylcholine Research
Molecular Docking of NBD-5-Acylcholine to Cholinergic Enzymes and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. acs.org This method is instrumental in understanding the binding modes of this compound with key proteins in the cholinergic system, such as acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). frontiersin.orgmdpi.com
Interaction with Acetylcholinesterase (AChE): Docking simulations can model how this compound fits into the active site gorge of AChE. These models can predict key interactions with residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The trimethylammonium group of this compound is expected to interact with aromatic residues in the CAS, similar to acetylcholine. mdpi.comontosight.ai The flexible linker and the NBD moiety can then be modeled to understand their interactions with other residues along the gorge.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Molecular docking is used to predict how this compound, an agonist, binds to the ligand-binding domain of nAChRs. nih.govnih.gov These receptors are complex transmembrane proteins, and docking helps to identify the key residues in the binding pocket that form a "cation-π box" to accommodate the quaternary ammonium (B1175870) group. acs.org The orientation and interactions of the NBD group within the binding site can also be predicted, providing insights into the structural basis of agonist-induced channel gating. mdpi.com
Interactive Table: Predicted interactions of this compound with cholinergic targets based on molecular docking principles.
| Target Protein | Predicted Interacting Residues | Predicted Interaction Type | Significance of Interaction |
| Acetylcholinesterase (AChE) | Tryptophan, Tyrosine, Phenylalanine (in CAS) | Cation-π, Hydrophobic | Anchors the trimethylammonium head, mimicking acetylcholine binding. |
| Acetylcholinesterase (AChE) | Aspartate, Glutamate (in PAS) | Electrostatic, Hydrogen Bonding | Stabilizes the ligand within the active site gorge. |
| Nicotinic Acetylcholine Receptor (nAChR) | Aromatic residues (e.g., Tryptophan, Tyrosine) | Cation-π | Critical for agonist recognition and binding at the orthosteric site. |
| Nicotinic Acetylcholine Receptor (nAChR) | Leucine, Valine | Hydrophobic | Interactions with the acyl chain and NBD moiety, contributing to binding affinity. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms
To study chemical reactions, such as the hydrolysis of this compound by AChE, a more advanced computational approach known as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) is employed. arxiv.orgmpg.de This method combines the accuracy of quantum mechanics for the reacting parts of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. arxiv.orgmdpi.com
In a QM/MM simulation of this compound hydrolysis, the atoms directly involved in the bond-breaking and bond-forming events (e.g., the ester linkage of this compound and the catalytic triad (B1167595) of AChE) are treated with QM. mdpi.com The rest of the enzyme and the solvent are treated with MM. This partitioning allows for the detailed investigation of the reaction pathway, including the identification of transition states and the calculation of activation energies. arxiv.orgmpg.de These simulations provide a dynamic picture of the enzymatic reaction at an atomistic level, which is often difficult to capture with experimental methods alone. mdpi.com
Predictive Modeling of this compound Binding and Dynamics
Predictive modeling encompasses a range of computational techniques aimed at forecasting the behavior of a molecule like this compound. This can include predicting its binding affinity to various receptors, its dynamic movements when bound, and how its fluorescent properties might change in different environments. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the this compound-protein complex over time. conicet.gov.ar Starting from a docked pose, MD simulations can reveal how the ligand and protein adjust their conformations, the stability of the binding, and the role of solvent molecules. For this compound, MD simulations can show how the flexible acyl chain and the NBD group move within the binding pocket, providing a more realistic view of the binding event than static docking. mdpi.com
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide quantitative predictions of binding free energies. These calculations are computationally intensive but can offer more accurate predictions of binding affinity than simpler scoring functions used in molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Models: While less common for a single compound, QSAR principles can be applied to understand how modifications to the structure of this compound (e.g., changing the length of the acyl chain) might affect its binding or activity.
Interactive Table: Computational methods and their applications in this compound research.
| Computational Method | Application for this compound | Information Gained |
| Molecular Docking | Predicting binding pose in AChE and nAChRs. | Binding orientation, key interacting residues, initial affinity estimates. acs.orgdergipark.org.tr |
| QM/MM Simulations | Simulating the hydrolysis reaction by AChE. | Reaction pathway, transition state structures, activation energies. arxiv.orgmdpi.com |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the bound complex. | Conformational changes, binding stability, solvent effects. conicet.gov.ar |
| Free Energy Calculations | Quantitatively predicting binding affinity. | Accurate binding free energy values. |
Advanced Applications and Emerging Research Directions
Integration of NBD-5-Acylcholine in Biosensor Development for Cholinergic Ligands
The fluorescent properties of this compound make it a valuable tool for the development of biosensors designed to detect and quantify cholinergic ligands and enzyme activity. ontosight.ai As a fluorescent analog of acetylcholine (B1216132) (ACh), its interaction with key proteins in the cholinergic system, such as the acetylcholine receptor (AChR) and acetylcholinesterase (AChE), can be monitored in real-time by observing changes in its fluorescence. ontosight.ainih.gov This principle forms the basis of its application in biosensor technology. researchgate.netd-nb.info
The utility of this compound as a biosensor component stems from the sensitivity of its 7-nitrobenzo-2-oxa-1,3-diazole (NBD) group to the local microenvironment. mdpi.comrsc.org When this compound binds to a target like the AChR or is hydrolyzed by AChE, the change in the surrounding polarity and molecular interactions causes a detectable shift in its fluorescence emission. ontosight.ainih.govrsc.org For example, its interaction with the acetylcholine receptor is marked by significant alterations in the drug's fluorescence. nih.govnih.gov This allows researchers to quantify binding events and enzymatic reactions without the need for more cumbersome detection methods. ontosight.ai
Research has detailed the specific kinetics of these interactions, providing the quantitative data necessary for building calibrated biosensors. The interaction of this compound with AChE involves a transient decrease in fluorescence followed by an increase to a stable plateau, with the initial decrease following second-order kinetics. nih.govnih.gov This dynamic fluorescence response can be used to measure AChE activity, which is a critical parameter in understanding cholinergic neurotransmission and the pathology of diseases like Alzheimer's. ontosight.ainih.gov
| Interaction Target | Kinetic Parameter | Value | Reference |
| Acetylcholine Receptor (E. electricus) | Forward Rate Constant (k_on) | > 1 x 10⁸ M⁻¹s⁻¹ | nih.gov |
| Acetylcholine Receptor (E. electricus) | Dissociation Rate Constant (k_off) | 0.5 s⁻¹ | nih.gov |
| Acetylcholinesterase (E. electricus) | Initial Interaction (Second-Order Rate) | ~ 10⁹ M⁻¹s⁻¹ | nih.gov |
| Acetylcholinesterase (E. electricus) | Slower Consecutive Reaction (First-Order Rate) | 0.05 s⁻¹ | nih.gov |
This table summarizes the reported kinetic parameters of this compound's interaction with cholinergic targets, which underpins its use in biosensor applications.
The ability to directly observe the binding of cholinergic ligands and the activity of cholinesterases makes this compound a powerful component in developing high-throughput screening assays and diagnostic tools for conditions associated with cholinergic dysfunction. cnjournals.comfrontiersin.org
Multi-Modal Imaging Techniques Utilizing this compound Fluorescence
The unique photophysical properties of the NBD fluorophore inherent in this compound position it as a strong candidate for advanced, multi-modal imaging applications. mdpi.comacs.org The NBD group's fluorescence is highly sensitive to the polarity of its environment; it exhibits weak fluorescence in aqueous (polar) environments but becomes brightly fluorescent in hydrophobic (nonpolar) media, such as when inserted into a membrane or a protein's binding pocket. mdpi.comrsc.org This solvatochromic property is essential for imaging techniques that aim to distinguish between bound and unbound states of the probe. mdpi.com
This compound is used in fluorescence microscopy to visualize the distribution and dynamics of cholinergic receptors and enzymes. ontosight.ai The excitation wavelength of the NBD group is compatible with common laser sources used in confocal microscopy, making it readily adaptable for high-resolution cellular imaging. mdpi.com Advanced techniques such as spectral imaging, which measures the emission spectrum at every pixel, can leverage the environmental sensitivity of NBD to provide information not just on the location of the target, but also on the nature of the binding site. mdpi.com For instance, a shift in the emission spectrum can indicate changes in the conformation or polarity of the receptor's ligand-binding domain. mdpi.com
While specific multi-modal imaging studies using this compound are still emerging, the potential is demonstrated by research on other NBD-based probes. csic.es For example, NBD-derivatized molecules have been successfully used in correlative multi-modal imaging, combining fluorescence microscopy with other techniques to gain deeper chemical and structural insights. csic.es Given that this compound functions as a specific cholinergic agonist, its integration into such multi-modal workflows could allow researchers to correlate the functional state of cholinergic receptors with ultrastructural or chemical information about the synapse. Techniques like two-photon microscopy and stimulated emission depletion (STED) nanoscopy, which offer enhanced 3D resolution and reduced photodamage, are particularly promising avenues for employing NBD-based probes to visualize cholinergic processes with unprecedented detail. acs.org
Future Prospects for this compound in Neurobiology Research Methodologies
The future of neurobiology research depends on the development of sophisticated tools that can dissect neural circuit function with high spatial and temporal resolution. nih.govbiorxiv.org this compound is poised to be a significant contributor to these future methodologies, particularly in the study of the cholinergic system's role in cognition and disease. ontosight.aifrontiersin.org As a fluorescent molecule that also acts as a functional agonist at acetylcholine receptors, it provides a unique advantage over simple binding labels by allowing for the direct visualization of functional activation. nih.govinrae.fr
One of the most promising future directions is the application of this compound in studying the dynamics of cholinergic signaling in real-time within living tissue. biorxiv.org The development of genetically encoded fluorescent sensors has revolutionized the study of neuromodulators, and small-molecule probes like this compound offer a complementary approach. biorxiv.orgnih.gov They can be used to study receptor pharmacology in specific cell types and subcellular compartments, providing insights that are difficult to obtain with genetically encoded sensors alone. nih.gov This is particularly relevant for understanding how cholinergic dysfunction contributes to neurodegenerative diseases like Alzheimer's disease. ontosight.aifrontiersin.org
Furthermore, as imaging technologies continue to advance, the demand for versatile and environmentally sensitive fluorescent probes will grow. csic.es The photophysical characteristics of the NBD fluorophore make this compound suitable for super-resolution microscopy techniques, which can overcome the diffraction limit of light to visualize synaptic structures in nanoscale detail. csic.es This could enable researchers to map the precise location of functional acetylcholine receptors in relation to presynaptic terminals and other synaptic proteins, and to observe how these relationships change during synaptic plasticity or in disease states. The ability to track the binding, activation, and enzymatic degradation of an acetylcholine analog at this level of detail will be invaluable for building comprehensive models of cholinergic transmission and its modulation. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Nbd-5-acylcholine, and how should data inconsistencies be addressed?
- Methodology : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm structural identity. For purity, employ HPLC with UV-Vis detection. If data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative techniques (e.g., 2D NMR or X-ray crystallography) and replicate experiments under controlled conditions to rule out contamination or degradation .
- Data Presentation : Report chemical shifts, coupling constants, and HRMS m/z values in tables, adhering to journal guidelines (e.g., ≤5 compounds in the main text; others in supplements) .
Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?
- Protocol : Conduct kinetic studies in buffer solutions (pH 7.4, 37°C) with periodic sampling. Use LC-MS/MS to quantify degradation products. Include controls for temperature, pH, and enzymatic activity (e.g., esterase inhibitors). Statistical analysis should follow NIH preclinical guidelines, reporting mean ± SD and confidence intervals .
- Troubleshooting : Address contradictory stability data by verifying instrument calibration, sample storage conditions, and replication across independent labs .
Q. What ethical and technical standards apply to in vitro studies of this compound’s receptor interactions?
- Guidelines : Ensure cell/tissue sourcing complies with institutional ethics approvals. For receptor-binding assays (e.g., radioligand displacement), validate specificity using knockout models or competitive antagonists. Report negative controls and blinding procedures to minimize bias .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in this compound’s predicted vs. observed binding affinities?
- Approach : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze ligand-receptor interactions. Compare docking scores with experimental IC₅₀ values. If mismatched, refine force fields or incorporate solvent effects. Validate with mutagenesis studies targeting key binding residues .
- Data Interpretation : Discuss limitations of in silico models (e.g., static vs. dynamic systems) in the context of empirical findings .
Q. What systematic review strategies are effective for synthesizing conflicting evidence on this compound’s metabolic pathways?
- Framework : Follow PRISMA guidelines to identify studies via PubMed/Scopus. Use inclusion criteria (e.g., in vivo models, LC-MS detection) and assess bias using Cochrane risk-of-bias tools. Meta-analyze data only if heterogeneity (I² statistic) is <50%; otherwise, provide qualitative synthesis .
- Contradiction Management : Highlight methodological variations (e.g., dosing regimens, species differences) as potential sources of divergence .
Q. How can researchers optimize this compound’s synthetic protocol for scalability without compromising purity?
- Design : Use Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalyst loading). Characterize intermediates via inline FTIR or Raman spectroscopy. For scalability, validate reproducibility across ≥3 batches and report yields, purity (HPLC), and chiral integrity (if applicable) .
- Troubleshooting : Address low yields by investigating side reactions (e.g., hydrolysis) through LC-MS monitoring .
Methodological Best Practices
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Analysis : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report R² values, EC₅₀/IC₅₀, and Hill slopes. For outliers, apply Grubbs’ test and justify exclusions transparently .
Q. How should researchers structure a manuscript to highlight this compound’s novel mechanisms without overinterpretation?
- Writing Guidelines : In the Discussion, contextualize findings within prior literature, explicitly noting limitations (e.g., in vitro-to-in vivo extrapolation). Avoid speculative claims; instead, propose testable hypotheses for future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
